1,5-Benzothiazepine
説明
特性
CAS番号 |
265-13-4 |
|---|---|
分子式 |
C9H7NS |
分子量 |
161.23 g/mol |
IUPAC名 |
1,5-benzothiazepine |
InChI |
InChI=1S/C9H7NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-7H |
InChIキー |
KJFRSZASZNLCDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC=CS2 |
正規SMILES |
C1=CC=C2C(=C1)N=CC=CS2 |
同義語 |
1,5-benzothiazepine |
製品の起源 |
United States |
科学的研究の応用
Anticancer Activity
Recent studies have identified 1,5-benzothiazepine derivatives as promising candidates for anticancer therapies. For instance, specific derivatives demonstrated potent activity against prostate cancer cell lines, with IC50 values ranging from 15.42 ± 0.16 to 41.34 ± 0.12 µM, compared to a standard drug's IC50 of 21.96 ± 0.15 µM . Structural modifications, such as halogenated phenyl substitutions, have been shown to enhance biological activity significantly .
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|---|
| Compound A | DU-145 (Prostate) | 15.42 | 21.96 |
| Compound B | DU-145 | 41.34 | 21.96 |
Antimicrobial Activity
This compound derivatives have also shown significant antimicrobial properties against various pathogens, including Candida albicans and Escherichia coli. Novel derivatives synthesized exhibited minimum inhibitory concentrations (MIC) ranging from 2–6 μg/mL against clinical isolates of Cryptococcus neoformans and other strains . These findings suggest the potential use of these compounds in treating fungal and bacterial infections.
Table 2: Antimicrobial Efficacy of Selected Derivatives
| Compound ID | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound C | C. neoformans | 2-6 |
| Compound D | E. coli | Not specified |
Anti-inflammatory Activity
The anti-inflammatory properties of certain this compound derivatives have been evaluated in vivo, demonstrating significant efficacy in models of acute inflammation, such as rat paw edema . Compounds tested at a dose of 10 mg/kg body weight showed considerable anti-inflammatory effects compared to diclofenac, a standard anti-inflammatory drug.
Table 3: Anti-inflammatory Activity of Selected Derivatives
| Compound ID | Dose (mg/kg) | Effectiveness Compared to Diclofenac |
|---|---|---|
| Compound E | 10 | Significant |
Antiepileptic Activity
Research indicates that certain derivatives of this compound may be effective as antiepileptic agents. Modifications at the 3 and 5 positions of the benzothiazepine structure have led to compounds that exhibit promising results in seizure models .
Cardiovascular Applications
The cardiovascular effects of some benzothiazepines have been explored, with compounds like diltiazem being widely used as calcium channel blockers in clinical settings. These compounds act on various G-protein coupled receptors and have been investigated for their antiarrhythmic properties .
準備方法
Chalcone-Based Cyclization via Michael Addition
The 1,4-conjugate addition of o-aminothiophenol to chalcones is a foundational method. Chalcones are synthesized via Claisen-Schmidt condensation of p-methylacetophenone and substituted aromatic aldehydes under basic conditions (NaOH/EtOH). Subsequent cyclization with o-aminothiophenol in HFIP achieves yields of 72–98%. HFIP’s mild acidity (pKa = 9.2) activates both the chalcone’s Michael acceptor and carbonyl group, enabling efficient cyclization at ambient temperatures.
- Chalcone Synthesis :
- p-Methylacetophenone (1.0 mmol) + aryl aldehyde (1.0 mmol) in ethanol (20 mL).
- Add 30% NaOH (3 mL), stir at 25°C for 2–3 h.
- Neutralize with HCl, recrystallize in EtOH.
- Cyclization :
- Chalcone (1.0 mmol) + o-aminothiophenol (2.0 mmol) in HFIP (10 mL).
- Reflux for 3–4 h, precipitate with diethyl ether, recrystallize in EtOH.
Key Data :
| Substrate | Yield (%) | Reaction Time (h) |
|---|---|---|
| 1B | 86 | 3.5 |
| 4a | 91 | 4.0 |
| 14B | 73 | 3.0 |
Green Chemistry Approaches Using PEG-400 and Bleaching Clay
Polyethylene glycol-400 (PEG-400) acts as a recyclable solvent and phase-transfer catalyst. Combined with bleaching earth clay (BEC), this method achieves >95% yields in <1 h at 60°C. BEC’s high surface area (5 µm) and basicity (pH 12.5) accelerate cyclization while minimizing side reactions.
- Solvent : PEG-400 (10 mL).
- Catalyst : BEC (10% w/w).
- Temperature : 60°C.
- Time : 55 min.
Advantages :
Enantioselective Synthesis and Catalytic Cyclization
Recent methods employ asymmetric catalysis to access chiral 1,5-benzothiazepines. Transition-metal catalysts (e.g., Cu(I)) and organocatalysts enable enantiomeric excess (ee) up to 92%. For example, thiourea catalysts facilitate stereoselective cyclization of o-aminothiophenol with α,β-unsaturated ketones.
- Substrate : α,β-unsaturated ketone (1.0 mmol).
- Catalyst : Thiourea derivative (10 mol%).
- Solvent : Toluene, 80°C, 12 h.
- Yield : 78–85%, ee : 85–92%.
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation reduces reaction times from hours to minutes. Under solvent-free conditions, 2-chloro-3-formyl-1,8-naphthyridines react with o-aminothiophenol to yield 1,5-benzothiazepine[7,6-b]-1,8-naphthyridines in 88–94% yields.
- Reactants : 2-Aminothiophenol (1.2 eq) + 2-chloro-3-formyl-1,8-naphthyridine (1.0 eq).
- Conditions : Microwave, 300 W, 120°C, 8–12 min.
- Workup : Cool, wash with ethanol, recrystallize.
Comparison :
| Method | Yield (%) | Time |
|---|---|---|
| Conventional | 65–72 | 6–8 h |
| Microwave | 88–94 | 8–12 min |
Industrial-Scale Synthesis and Solvent Recycling
Patented methods eliminate chromatography for scalability. HFIP is recovered at 90% efficiency via distillation, reducing waste (E-factor = 1.3 vs. 7.6 for traditional methods).
- Reactants : Chalcone (12 mmol) + o-aminothiophenol (24 mmol).
- Solvent : HFIP (15 mL).
- Process : Reflux 4 h, distill HFIP, reuse in subsequent batches.
- Yield : 90–92% over 3 cycles.
Structural and Mechanistic Insights
FT-IR and NMR confirm cyclization:
- FT-IR : Absence of chalcone’s C=O peak (~1690 cm⁻¹); C=N stretch at 1610–1590 cm⁻¹.
- ¹H NMR : Methylene protons at δ 3.1–3.6 ppm; aromatic protons at δ 6.8–8.2 ppm.
Mechanism :
- Michael addition of o-aminothiophenol to chalcone.
- Intramolecular cyclization via nucleophilic attack.
- Aromatization to form the this compound core.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1,5-benzothiazepine derivatives, and how can purity and structural identity be validated?
- Methodology : Synthesis typically involves cyclization of 2-aminothiophenol with α-haloketones under basic conditions . Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis and elemental analysis. Structural characterization requires FTIR, H-NMR, and mass spectroscopy . For reproducibility, experimental details (e.g., solvent ratios, reaction times) must be explicitly documented, and known compounds should cite prior literature .
Q. How can researchers design initial biological activity screens for 1,5-benzothiazepines, and what assays are recommended?
- Methodology : Begin with in vitro assays targeting disease-specific pathways. For antimicrobial studies, use agar diffusion or microdilution methods against bacterial/fungal strains . For anticonvulsant activity, employ the maximal electroshock (MES) test in rodent models . Include positive controls (e.g., standard drugs) and validate results with dose-response curves. Acute toxicity screening should follow OECD 423 guidelines (e.g., LD determination) .
Q. What analytical techniques are critical for confirming the identity of novel this compound derivatives?
- Methodology : Combine spectroscopic methods:
- FTIR : Confirm functional groups (e.g., C=S, NH).
- H-NMR : Assign proton environments (e.g., diastereotopic protons in the seven-membered ring) .
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns.
- Elemental analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N/S values .
Advanced Research Questions
Q. How can computational tools like molecular docking optimize this compound derivatives for specific biological targets?
- Methodology : Use software (e.g., V-Life MDS 4.3) to dock derivatives into target proteins (e.g., DEN-2 NS2B/NS3 protease or Plasmodium falciparum cytochrome bc1 ). Prioritize compounds with high docking scores and favorable physicochemical properties (e.g., LogP <5, polar surface area <140 Ų). Validate predictions via in vitro enzyme inhibition assays and compare binding modes with crystallographic data .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across studies?
- Methodology :
- Cross-validation : Test compounds in multiple assays (e.g., anticonvulsant activity in both MES and pentylenetetrazole models ).
- Meta-analysis : Pool data from diverse studies (e.g., 28 papers in ) to identify trends (e.g., fluorine substitution enhancing anticancer activity ).
- Statistical rigor : Apply ANOVA or regression models to isolate substituent effects .
Q. How can researchers address discrepancies between in vitro and in vivo bioactivity data for 1,5-benzothiazepines?
- Methodology :
- Pharmacokinetic profiling : Assess solubility, metabolic stability (e.g., cytochrome P450 assays), and plasma protein binding.
- Formulation optimization : Use liposomal encapsulation or prodrug strategies to improve bioavailability .
- Dose adjustment : Align in vivo dosing with in vitro IC values, accounting for tissue penetration .
Q. What advanced techniques validate the therapeutic potential of 1,5-benzothiazepines in complex disease models?
- Methodology :
- 3D tumor spheroids : Evaluate anticancer efficacy in models mimicking tumor microenvironments .
- Genetic knockdown : Use siRNA to confirm target engagement (e.g., survivin inhibition in HeLa cells ).
- Dynamic molecular simulations : Study drug-receptor binding stability over time (e.g., 100-ns MD simulations ).
Methodological Best Practices
Q. How should researchers ensure reproducibility in this compound studies?
- Documentation : Provide step-by-step synthetic procedures, including failure conditions .
- Data sharing : Deposit raw spectral data in repositories (e.g., PubChem ) and share computational input files .
- Peer review : Cite prior work rigorously (e.g., anticonvulsant SAR from Garg et al. ) and adhere to journal guidelines (e.g., Beilstein Journal’s experimental reporting standards ).
Q. What statistical approaches are recommended for analyzing bioactivity data?
- Parametric tests : Use Student’s t-test for normally distributed data (e.g., enzyme inhibition assays).
- Non-parametric tests : Apply Mann-Whitney U-test for skewed datasets (e.g., toxicity scores).
- Multivariate analysis : Perform PCA to identify dominant variables in SAR studies .
Tables for Quick Reference
| Key Pharmacological Targets | Representative Studies |
|---|---|
| DEN-2 NS2B/NS3 protease | Gaikwad, 2013 |
| Plasmodium bc1 complex | Dong et al., 2011 |
| EGFR tyrosine kinase | Bhabal et al., 2022 |
| Common Synthetic Routes | Critical Parameters |
|---|---|
| Cyclization of 2-aminothiophenol | Base concentration, solvent polarity |
| Fluorination at C4 | Electrophilic fluorinating agents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
